molecular formula C14H12O3S B1273885 2-[(Phenylsulfinyl)methyl]benzoic acid CAS No. 25562-83-8

2-[(Phenylsulfinyl)methyl]benzoic acid

Cat. No.: B1273885
CAS No.: 25562-83-8
M. Wt: 260.31 g/mol
InChI Key: NNURJXUOUNBQCY-UHFFFAOYSA-N
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Description

2-[(Phenylsulfinyl)methyl]benzoic acid is an organic compound with the molecular formula C14H12O3S It is characterized by the presence of a benzoic acid moiety substituted with a phenylsulfinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Phenylsulfinyl)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with phenylsulfinylmethyl reagents. One common method includes the sulfoxidation of phenylmethyl sulfide followed by a Friedel-Crafts acylation reaction with benzoic acid. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity and yield. The specific conditions and reagents used can vary depending on the scale and desired product specifications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of the sulfoxide group can yield the corresponding sulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Aluminum chloride, dichloromethane, various electrophiles.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-[(Phenylsulfinyl)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Phenylsulfinyl)methyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The benzoic acid moiety can engage in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    2-[(Phenylthio)methyl]benzoic acid: Similar structure but with a phenylthio group instead of a phenylsulfinyl group.

    2-[(Phenylsulfonyl)methyl]benzoic acid: Contains a phenylsulfonyl group, which is a fully oxidized form of the phenylsulfinyl group.

Uniqueness: 2-[(Phenylsulfinyl)methyl]benzoic acid is unique due to the presence of the phenylsulfinyl group, which imparts distinct redox properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(benzenesulfinylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c15-14(16)13-9-5-4-6-11(13)10-18(17)12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNURJXUOUNBQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385003
Record name 2-[(phenylsulfinyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25562-83-8
Record name 2-[(phenylsulfinyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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